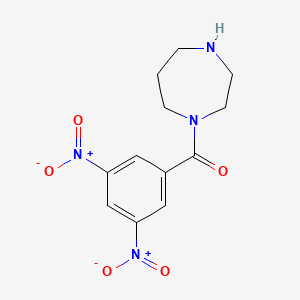
1-(3,5-Dinitrobenzoyl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dinitrobenzoic acid is an organic chemical that is used as a corrosion inhibitor and in photography . This aromatic compound is used by chemists to identify alcohol components in esters and in the fluorometric analysis of creatinine .
Synthesis Analysis
3,5-Dinitrobenzoic acid is obtained from benzoic acid by the nitration reaction with nitric acid in the presence of concentrated sulfuric acid . The nitration can also be started with 3-nitrobenzoic acid, which leads to yields of approximately 98% .Molecular Structure Analysis
The molecular formula of 3,5-Dinitrobenzoic acid is C7H4N2O6 . It has a molar mass of 212.117 Da .Chemical Reactions Analysis
3,5-Dinitrobenzoic acid finds use in the identification of various organic substances, especially alcohols, by derivatization . For such an analysis, the substance to be analyzed is reacted with 3,5-dinitrobenzoic acid in the presence of sulfuric acid in order to form a derivative .Physical And Chemical Properties Analysis
3,5-Dinitrobenzoic acid is an odorless, yellowish solid . Due to the mesomeric effect of the two nitro groups, it is more acidic (pKa = 2.82) than benzoic acid (pKa = 4.20) and 3-nitrobenzoic acid (pKa = 3.47) .科学的研究の応用
Multicomponent Synthesis Approaches
Research demonstrates innovative synthetic routes for diazepane derivatives, utilizing multicomponent reactions for efficient synthesis. For instance, a study details a two-step approach for synthesizing diazepane systems via a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, highlighting the versatility of these compounds in organic synthesis (Banfi et al., 2007).
Synthesis of Heterocyclic Compounds
Further research on 1,4-diazepane derivatives emphasizes their role in the synthesis of heterocyclic compounds, which are crucial in pharmaceutical chemistry. A study on the synthesis of new 3-phenyl Substituted Dibenzo-1,4-diazepin-1-one Derivatives showcases the potential of these structures in the development of novel compounds with possible therapeutic applications (Wang et al., 2014).
Catalytic Applications
1,4-Diazepane derivatives also find application in catalysis, as illustrated by research on manganese(III) complexes of bisphenolate ligands derived from 1,4-diazepane structures. These complexes have been studied for their reactivity in epoxidation reactions, indicating the significance of diazepane derivatives in developing catalytic systems (Sankaralingam & Palaniandavar, 2014).
Structural and Synthetic Analysis
The structural and synthetic versatility of 1,4-diazepane derivatives is further demonstrated in studies focusing on their synthesis and characterization. Research presenting new methods for synthesizing N,N'-disubstituted-1,4-diazepanes underlines the adaptability of these compounds in organic chemistry and their potential for creating diverse molecular architectures (Ramirez-Montes et al., 2012).
Novel Polycyclic Systems
Diazepane derivatives are instrumental in the development of novel polycyclic systems, contributing to the diversity of compounds available for pharmacological exploration. A study on the synthesis of a new polycyclic system containing the 1,4-benzodiazepine and isoindolinone fragments highlights the compound's potential in generating structurally complex and potentially bioactive molecules (Ukhin et al., 2011).
作用機序
Safety and Hazards
特性
IUPAC Name |
1,4-diazepan-1-yl-(3,5-dinitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O5/c17-12(14-4-1-2-13-3-5-14)9-6-10(15(18)19)8-11(7-9)16(20)21/h6-8,13H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMXSIVSKRHCHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dinitrobenzoyl)-1,4-diazepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6362009.png)
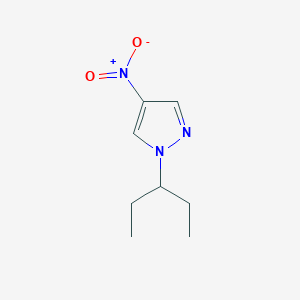



![1-[4-(2-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole](/img/structure/B6362036.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole](/img/structure/B6362047.png)
amine hydrochloride](/img/structure/B6362059.png)
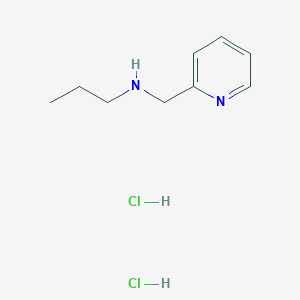
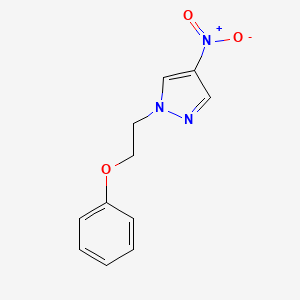
![3,5-Dibromo-1-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362080.png)
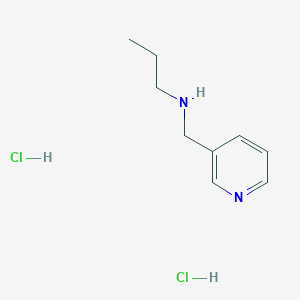
![1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6362093.png)